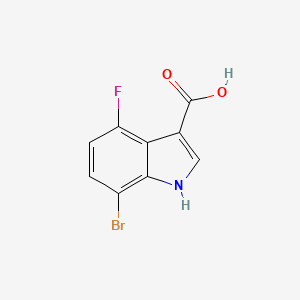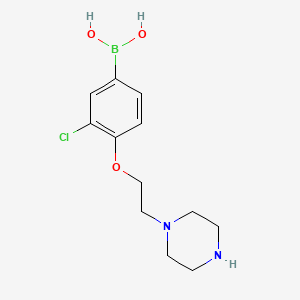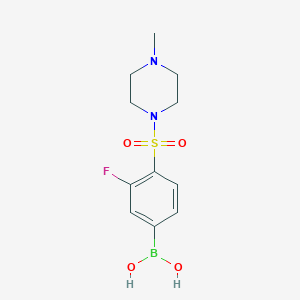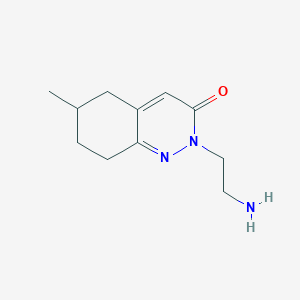
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Descripción general
Descripción
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups or structural features, would also be noted.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include the reactants, products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.Aplicaciones Científicas De Investigación
Tandem One-Pot Synthesis
This compound is involved in the synthesis of 2-arylcinnolin-6(2H)-one derivatives via tandem annulation. This process utilizes different heating modes, such as conventional heating, ultrasound, and microwave irradiation, demonstrating the compound's versatility in synthetic organic chemistry. The optimization of the annulation process and the establishment of the annulated structures were thoroughly investigated, highlighting the compound's role in advancing synthetic methodologies (H. Al-Matar, K. Dawood, & W. M. Tohamy, 2018).
Electrochemistry Study
The electrochemical properties of 6-methyl-5,6,7,8-tetrahydropterin, a related compound, have been studied, providing insights into the redox behavior and potential applications of similar compounds in biochemical and electrochemical fields. This research contributes to understanding the electrooxidation mechanisms and the chemical stability of such compounds under various conditions (Lionel G. Karber & G. Dryhurst, 1982).
Synthesis of Amino Acid Derivatives
The compound has been utilized in the synthesis of novel amino acid derivatives, demonstrating its importance in the development of new molecules with potential biological activities. This research explores the compound's reactivity and its application in creating structurally diverse and biologically significant molecules (R. Enes, A. Tomé, & J. Cavaleiro, 2005).
Anti-Inflammatory Activity Study
Research on related compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, has shown significant anti-inflammatory activity. This suggests that compounds within this chemical class, including "2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one," could possess similar biological properties and potential therapeutic applications (Osarumwense Peter Osarodion, 2020).
Safety And Hazards
This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions and first aid measures.
Direcciones Futuras
This could involve potential applications or uses for the compound, areas for further research, or possible modifications that could be made to the compound to enhance its properties or activity.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12/h7-8H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBRBTXDCZDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



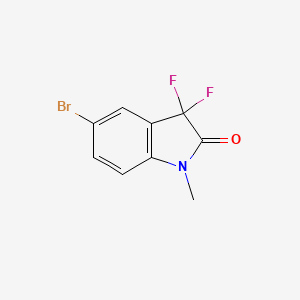
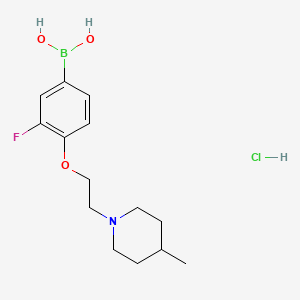
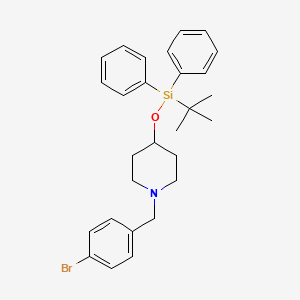

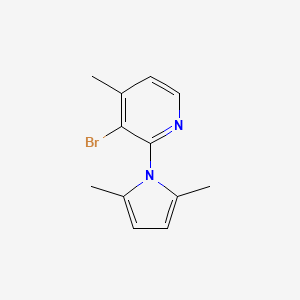
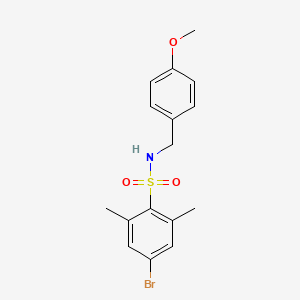
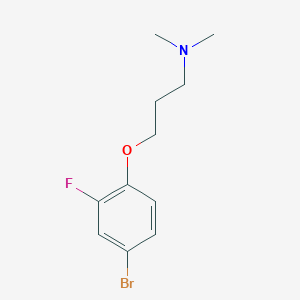

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)
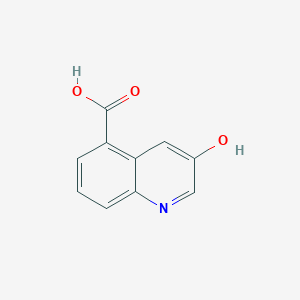
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
